molecular formula C13H16O4 B3039654 Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate CAS No. 125041-96-5

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Cat. No.: B3039654
CAS No.: 125041-96-5
M. Wt: 236.26 g/mol
InChI Key: AKMGBYDEBKTTDI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group, a methoxy group, and a methyl group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxy-4-methylbenzoic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group of 2-methoxy-4-methylbenzoic acid is converted to an ester by reacting it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the synthesis of this compound is performed using continuous flow reactors to enhance efficiency and yield.

  • Purification: The crude ester product is purified through distillation or recrystallization to achieve the desired purity level for industrial applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.

  • Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: The major products include 2-methoxy-4-methylbenzoic acid and 2-methoxy-4-methylphenyl ketone.

  • Reduction Products: The primary reduction products are 2-methoxy-4-methylbenzyl alcohol and 2-methoxy-4-methylbenzaldehyde.

  • Substitution Products: Various substituted esters and amides can be formed depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate has diverse applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.

  • Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is similar to other esters and phenolic compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: This compound differs by the absence of the methyl group at the 2-position.

  • Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate: This compound has a different position of the methoxy group on the phenyl ring.

  • Ethyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate: This compound lacks the methoxy group, instead having a hydroxyl group.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)7-12(10)16-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMGBYDEBKTTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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